An In-Depth Technical Guide to the Physical Properties of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
An In-Depth Technical Guide to the Physical Properties of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile, also known as 4-Cyano-1-indanone, is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules and functional materials.[1][2][3] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, particularly in process optimization, formulation development, and quality control. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, including its physicochemical constants, solubility profile, spectral data, and thermal stability. The methodologies for determining these properties are detailed, offering field-proven insights into experimental choices and data interpretation.
Physicochemical Properties
The fundamental physical constants of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile provide a baseline for its identity and purity. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO | [4][5] |
| Molecular Weight | 157.17 g/mol | [4][6][7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 116-117 °C | [5][9] |
| Boiling Point | 330.1 ± 31.0 °C (Predicted) | [9] |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [9] |
| Refractive Index | 1.596 (Predicted) | [9] |
Expertise & Experience in Property Determination:
The melting point is a critical indicator of purity. For a crystalline solid like 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile, a sharp melting range (typically ≤ 1°C) is indicative of high purity. The reported range of 116-117 °C suggests a well-defined crystalline structure.[5][9] The boiling point, being predicted, should be used with caution as it may not reflect the potential for decomposition at elevated temperatures. Direct measurement under vacuum would be necessary for experimental verification.
Solubility Profile
The solubility of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile in various solvents is a critical parameter for its use in synthesis, purification, and formulation.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Water | Insoluble (Predicted) |
Experimental Protocol for Solubility Determination:
A standardized protocol to determine the solubility in a broader range of solvents, such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane, would involve the following steps:
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Sample Preparation: Accurately weigh a small amount of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile (e.g., 10 mg) into a series of vials.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 0.1 mL) to each vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: Visually inspect the vials for the presence of undissolved solid.
-
Quantification (Optional): If a more precise solubility value is required, the saturated solution can be filtered, and the concentration of the dissolved solid determined by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).
Causality Behind Experimental Choices:
The choice of solvents for solubility testing should cover a range of polarities to build a comprehensive profile. Starting with common laboratory solvents provides a practical understanding of its handling and reactivity in different chemical environments.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The methylene protons of the indanone ring would likely appear as multiplets in the aliphatic region (around 2.5-3.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the carbonyl carbon (C=O) at a downfield chemical shift (typically >190 ppm). The nitrile carbon (C≡N) would appear in the range of 115-125 ppm. Aromatic and aliphatic carbon signals would also be present in their respective expected regions.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| Nitrile (C≡N) Stretch | ~2230-2210 |
| Carbonyl (C=O) Stretch | ~1700-1680 |
| Aromatic C=C Stretch | ~1600 and ~1475 |
Trustworthiness of Spectroscopic Data:
The combination of a sharp, strong absorption band for the nitrile group and a strong carbonyl absorption in the specified regions provides a high degree of confidence in the identification of the 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 157, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of cyclic ketones is often complex. Key fragmentation pathways for 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile would likely involve the loss of small neutral molecules such as CO, HCN, and ethene from the molecular ion.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal stability and phase behavior of the compound.
Experimental Workflow for Thermal Analysis:
Caption: Workflow for DSC and TGA analysis.
Expertise in Data Interpretation:
-
DSC: The DSC thermogram would confirm the melting point observed by other methods and could reveal other thermal events such as polymorphism (the existence of different crystal forms), which is a critical consideration in drug development.
-
TGA: The TGA curve would indicate the temperature at which the compound begins to decompose, providing a measure of its thermal stability. This information is vital for determining safe handling and storage conditions, as well as for designing chemical reactions at elevated temperatures.
Crystallography
To date, the single-crystal X-ray structure of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile has not been reported in the Cambridge Structural Database. However, the crystal structure of the related compound, 4-Hydroxy-1-indanone, has been determined.[10]
Significance in Drug Development:
Obtaining the crystal structure of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile would be highly valuable. It would provide definitive proof of its molecular structure and reveal details about its solid-state packing, including intermolecular interactions. This information is crucial for understanding its physical properties, predicting its behavior in different solid forms, and for rational drug design when it is used as a scaffold.
Safety and Handling
Based on available data, 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. It should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[9]
Conclusion
This technical guide has synthesized the available data on the physical properties of 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile. While key physicochemical constants are established, a notable gap exists in the public domain regarding detailed experimental data for solubility, spectroscopy, and thermal analysis. For researchers and drug development professionals, the generation of this comprehensive data is a critical step towards the full and efficient utilization of this important chemical intermediate. The protocols and interpretive guidance provided herein offer a framework for obtaining and understanding these essential physical properties.
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